molecular formula C22H13ClO2S2 B14382419 2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione CAS No. 89477-93-0

2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione

Cat. No.: B14382419
CAS No.: 89477-93-0
M. Wt: 408.9 g/mol
InChI Key: YZRZMPSPJGNOBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione is an organic compound that features a naphthalene core substituted with chlorophenyl and phenylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for scalability and cost-effectiveness would be essential. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrocarbon derivatives.

Scientific Research Applications

2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)sulfanyl]-3-[(4-chlorophenyl)sulfanyl]naphthalene-1,4-dione
  • 2-[(4-Chlorophenyl)sulfanyl]ethanamine hydrochloride

Uniqueness

2-[(4-Chlorophenyl)sulfanyl]-3-(phenylsulfanyl)naphthalene-1,4-dione is unique due to its specific substitution pattern on the naphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

89477-93-0

Molecular Formula

C22H13ClO2S2

Molecular Weight

408.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-3-phenylsulfanylnaphthalene-1,4-dione

InChI

InChI=1S/C22H13ClO2S2/c23-14-10-12-16(13-11-14)27-22-20(25)18-9-5-4-8-17(18)19(24)21(22)26-15-6-2-1-3-7-15/h1-13H

InChI Key

YZRZMPSPJGNOBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=C(C(=O)C3=CC=CC=C3C2=O)SC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.